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Introduction

Triple reuptake inhibitors (TRIS) represent a promising class of pharmacological agents
designed to modulate the levels of three key neurotransmitters in the brain: serotonin (5-HT),
norepinephrine (NE), and dopamine (DA). By inhibiting the reuptake of these monoamines from
the synaptic cleft, TRIs enhance neurotransmission, a mechanism of action that holds
therapeutic potential for a variety of central nervous system (CNS) disorders, including
depression, attention-deficit hyperactivity disorder (ADHD), and obesity. This guide provides a
head-to-head comparison of Cendifensine (NOE-115) and other notable TRIs, focusing on
their pharmacological profiles, supported by experimental data.

Cendifensine (also known as NOE-115) is a nhovel monoamine reuptake inhibitor currently
under development by Noema Pharma.[1][2] It is being investigated for the treatment of
vasomotor symptoms associated with menopause, binge-eating disorder, and depressive
disorders.[2] While its precise binding affinities are not yet publicly available, it is characterized
as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] This comparison
guide will situate Cendifensine within the broader landscape of TRIs by examining the
guantitative data of other well-characterized compounds in this class.

Quantitative Comparison of Triple Reuptake
Inhibitors
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The following table summarizes the in vitro binding affinities (Ki) and/or inhibitory
concentrations (IC50) of several TRIs for the serotonin transporter (SERT), norepinephrine
transporter (NET), and dopamine transporter (DAT). Lower values indicate greater potency.

5 SERT Ki NET Ki DAT Ki SERT NET IC50 DAT IC50
ru
< (nM) (nM) (nM) IC50 (hM) (nM) (nM)
Cendifensi
(NOE Data not Data not Data not Data not Data not Data not
ne -
115) available available available available available available
Ansofaxine  N/A N/A N/A 31.4 586.7 733.2
Liafensine N/A N/A N/A 1.08 7.99 5.67
Amitifadine 99 262 213 12 23 96
Diclofensin
51 15.7 16.8 N/A N/A N/A
e
Centanafa
) N/A N/A N/A 83 6 38
dine
Tesofensin Data not Data not Data not Data not Data not Data not
e available available available available available available

N/A: Not available in the public domain.

Signaling Pathway of Triple Reuptake Inhibitors

TRIs exert their effects at the synaptic level. By blocking the serotonin, norepinephrine, and
dopamine transporters on the presynaptic neuron, they prevent the reabsorption of these
neurotransmitters from the synaptic cleft. This leads to an increased concentration of serotonin,
norepinephrine, and dopamine in the synapse, thereby enhancing and prolonging their
signaling to the postsynaptic neuron.
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Caption: General signaling pathway of a triple reuptake inhibitor.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key types of in vitro
experiments: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

This assay measures the affinity of a drug for a specific transporter. It involves competing the
unlabeled drug (the TRI) with a radiolabeled ligand that is known to bind to the transporter of
interest (SERT, NET, or DAT). The concentration of the TRI that displaces 50% of the
radiolabeled ligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can
be calculated.
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Caption: Workflow for a radioligand binding assay.

Synaptosomal Uptake Assay

This assay measures the functional ability of a drug to inhibit the reuptake of a neurotransmitter
into nerve terminals (synaptosomes). Synaptosomes are isolated from brain tissue and
incubated with a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, or [3H]DA) in the
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presence of varying concentrations of the TRI. The amount of radioactivity taken up by the
synaptosomes is measured, and the concentration of the TRI that inhibits 50% of the uptake is
the IC50 value.
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Caption: Workflow for a synaptosomal uptake assay.

Discussion and Conclusion
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The landscape of triple reuptake inhibitors is diverse, with each compound exhibiting a unique
profile of potencies for the serotonin, norepinephrine, and dopamine transporters. This
variability in binding affinities likely translates to differences in clinical efficacy and side-effect
profiles. For instance, a TRI with higher potency for NET and DAT might be more effective for
symptoms of fatigue and anhedonia, while a more SERT-potent compound could be more
beneficial for anxiety.

While specific quantitative data for Cendifensine's binding affinities are not yet in the public
domain, its classification as a triple reuptake inhibitor places it in a class of compounds with the
potential for a broad spectrum of action.[1][2] As more preclinical and clinical data for
Cendifensine become available, a more direct and quantitative comparison with other TRIs will
be possible. Researchers and drug development professionals should continue to monitor the
progress of Cendifensine and other emerging TRIs, as they may offer new therapeutic options
for a range of CNS disorders. The detailed experimental protocols provided in this guide offer a
framework for the continued investigation and comparison of these promising compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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